molecular formula C13H19N3O3S2 B2391473 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1234875-21-8

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2391473
CAS RN: 1234875-21-8
M. Wt: 329.43
InChI Key: HPLRIMJYXOXEHI-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H21N3O2S2, and has been synthesized using various methods. The purpose of

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

The study by Hvenegaard et al. (2012) explored the metabolism of a compound structurally related to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, Lu AA21004, an antidepressant. The study found that Lu AA21004 undergoes oxidation to various metabolites, with enzymes like CYP2D6, CYP2C9, and CYP3A4/5 playing significant roles. This research provides insights into the metabolic pathways and enzyme interactions of similar compounds (Hvenegaard et al., 2012).

Pharmacological Properties

Mutulis et al. (2004) synthesized piperazine analogues, including ones structurally similar to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, targeting melanocortin receptors. These compounds exhibited selectivity and high affinity for MC4R, demonstrating potential pharmacological applications (Mutulis et al., 2004).

Fungicidal and Herbicidal Activities

Wang et al. (2016) synthesized novel carboxamide compounds containing piperazine and arylsulfonyl moieties, similar in structure to the compound . These compounds showed promising herbicidal activities against certain plants and exhibited excellent antifungal activities, suggesting potential agricultural applications (Wang et al., 2016).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) reported on piperazine-1-carboxamides/thiourea derivatives doped with Febuxostat. Some of these compounds demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This suggests the potential use of structurally related compounds in antiviral and antimicrobial treatments (Reddy et al., 2013).

Catalysis in Organic Synthesis

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, which serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the potential of similar piperazine derivatives in catalyzing organic reactions (Wang et al., 2006).

properties

IUPAC Name

4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRIMJYXOXEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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